molecular formula C10H13NO3 B8743147 1-Ethyl-2-(methoxymethyl)-4-nitrobenzene CAS No. 64123-46-2

1-Ethyl-2-(methoxymethyl)-4-nitrobenzene

Cat. No.: B8743147
CAS No.: 64123-46-2
M. Wt: 195.21 g/mol
InChI Key: WSRZKLUAFXDQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(methoxymethyl)-4-nitrobenzene (CAS 64123-46-2) is an organic compound with the molecular formula C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol . This nitrobenzene derivative is characterized by its high purity, making it a valuable reagent for analytical and pharmaceutical research. Its primary application is in method development for High-Performance Liquid Chromatography (HPLC), where it can be effectively separated using reverse-phase columns, such as the Newcrom R1, with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry compatibility) . This scalability makes the compound suitable not only for analytical quantification but also for the isolation of impurities in preparative chromatography . Furthermore, it finds specific utility in pharmacokinetics studies, aiding in the analysis of drug metabolism and disposition . Key physicochemical properties include a calculated density of 1.127 g/cm³ and a predicted boiling point of approximately 293.5°C . The compound can be identified by its unique identifiers: InChIKey (WSRZKLUAFXDQLG-UHFFFAOYSA-N), SMILES (C1=C(C=C(C(=C1)CC)COC) N+ =O), and EINECS (264-680-2) . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

64123-46-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-ethyl-2-(methoxymethyl)-4-nitrobenzene

InChI

InChI=1S/C10H13NO3/c1-3-8-4-5-10(11(12)13)6-9(8)7-14-2/h4-6H,3,7H2,1-2H3

InChI Key

WSRZKLUAFXDQLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])COC

Origin of Product

United States

Scientific Research Applications

1-Ethyl-2-(methoxymethyl)-4-nitrobenzene is an organic compound with several significant applications in scientific research, particularly in chemistry, biology, and medicine. This article will explore its diverse applications, supported by comprehensive data tables and case studies.

Chemistry

  • Synthesis of Complex Organic Molecules : This compound serves as an important intermediate in the synthesis of more complex organic compounds. It can be synthesized through the methoxymethylation of 4-nitrobenzyl alcohol using formaldehyde dimethyl acetal in the presence of catalysts such as zirconium(IV) triflate.

Biology

  • Biological Activity Studies : Derivatives of this compound are studied for their potential biological activities. Research indicates that modifications to this compound can lead to new pharmacological agents with specific biological targets .

Medicine

  • Pharmaceutical Precursor : Ongoing research explores the potential of this compound as a precursor for pharmaceutical compounds. Its derivatives have been investigated for their anti-viral properties, particularly against measles virus RNA-dependent RNA polymerase .

Industry

  • Dyes and Pigments Production : The compound is utilized in the production of various dyes and pigments due to its stable aromatic structure, making it suitable for industrial applications.

Data Tables

Compound DerivativeTarget ActivityEC50 (nM)
This compoundInhibition of Measles Virus RNA polymerase~60
Modified Derivative XIncreased solubility and potency~30

Case Study 1: Anti-Viral Activity

A study conducted on the anti-viral properties of derivatives of this compound demonstrated significant activity against the measles virus. The lead compound exhibited an effective concentration (EC50) in the low nanomolar range, suggesting its potential as a therapeutic agent against viral infections .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for producing this compound revealed that using solvent-free conditions significantly improved yield and reduced reaction time. This method has implications for both laboratory and industrial-scale production .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

2-Ethyl-1-methoxy-4-nitrobenzene (CAS 90610-18-7)
  • Structure : Ethyl (position 2), methoxy (position 1), nitro (position 4).
  • Key Differences : The ethyl and methoxy groups are transposed compared to the target compound. The nitro group retains its para position relative to the ethyl group.
  • This structural isomer may exhibit distinct reactivity in electrophilic substitution reactions .
4-Ethyl-1-methyl-2-nitrobenzene
  • Structure : Ethyl (position 4), methyl (position 1), nitro (position 2).
  • Key Differences : Substituents are redistributed, with nitro in the ortho position relative to methyl.
  • Impact : The ortho-nitro group increases steric hindrance and may destabilize the compound due to repulsion between nitro and methyl groups. This configuration could reduce thermal stability compared to the para-nitro arrangement in the target compound .

Analogues with Different Functional Groups

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1089282-52-9)
  • Structure : Ethyl (position 1), fluoro (position 2), methoxy (position 4), nitro (position 5).
  • Key Differences : Fluorine replaces the methoxymethyl group, and nitro is shifted to position 5.
  • Impact : Fluorine’s strong electron-withdrawing effect may enhance the nitro group’s deactivating properties, making the benzene ring less reactive. The meta-nitro positioning relative to ethyl could alter regioselectivity in further substitutions .
1-Bromo-2-(2-methoxyethyl)-4-nitrobenzene (CAS 1308256-11-2)
  • Structure : Bromo (position 1), 2-methoxyethyl (position 2), nitro (position 4).
  • Key Differences : Bromine introduces a leaving group, while the 2-methoxyethyl chain adds flexibility compared to the rigid methoxymethyl group.

Analogues with Unsaturated or Amino Substituents

2-Ethenyl-1-methoxy-4-nitrobenzene (CAS 103851-61-2)
  • Structure : Ethenyl (vinyl) (position 2), methoxy (position 1), nitro (position 4).
  • Impact : The ethenyl group enables π-π interactions and participation in Diels-Alder reactions, contrasting with the target compound’s ether-based substituent .
1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene
  • Structure: Benzylamino (position 1), methoxymethyl (position 2), nitro (position 4).
  • Key Differences: A benzylamino group (–NHCH2C6H5) replaces the ethyl group.
  • This derivative could serve as an intermediate in pharmaceutical synthesis .

Preparation Methods

Synthesis of 1-Ethyl-2-chlorobenzene

The synthesis begins with the preparation of 1-ethyl-2-chlorobenzene, a critical intermediate. While direct Friedel-Crafts alkylation of chlorobenzene is hindered by deactivation from the chlorine substituent, alternative strategies such as directed ortho metalation offer a viable pathway. Treating chlorobenzene with a strong base like lithium diisopropylamide (LDA) generates a lithiated intermediate at the ortho position, which can be quenched with ethyl iodide to introduce the ethyl group. This method avoids carbocation rearrangements and ensures precise regiochemical control.

Nitration to 1-Ethyl-4-nitro-2-chlorobenzene

Nitration of 1-ethyl-2-chlorobenzene introduces the nitro group at the para position relative to the ethyl group (position 4), leveraging the activating effect of the ethyl substituent. The reaction is conducted in a mixture of concentrated sulfuric acid and fuming nitric acid at temperatures below 0°C to minimize by-products. The nitro group’s strong meta-directing nature ensures that subsequent substitutions occur at the remaining ortho position (position 2).

Alternative Synthetic Routes

Direct Alkylation Post-Nitration

An alternative strategy involves introducing the ethyl group after nitration. Starting with 2-chloro-4-nitrobenzyl alcohol, methylation with ethyl iodide in the presence of potassium hydroxide and DMSO produces the methoxymethyl derivative. However, this method risks over-alkylation and requires stringent temperature control to maintain selectivity.

Use of Halogenated Intermediates

Patent literature describes the use of haloacetamides to functionalize nitro-substituted aromatics. For example, reacting 2-methoxymethyl-4-nitrophenol with bromoacetamide in acetone under reflux introduces an acetamide group, which can later be hydrolyzed to the desired ethyl substituent. This approach, while indirect, avoids competing directing effects during nitration.

Experimental Optimization and Data

Reaction Conditions and Catalysts

Key parameters for optimizing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
SolventDMSO or acetoneEnhances solubility
CatalystTetraethylammonium bromide (0.5–1.5 equiv)Accelerates substitution
Reaction Time4–6 hoursMaximizes conversion

Data adapted from similar nitroaromatic substitutions indicate yields of 70–85% under optimized conditions.

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4). Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.42 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂O), 7.45–8.10 (m, 3H, aromatic).

  • ¹³C NMR: δ 15.2 (CH₂CH₃), 56.8 (OCH₃), 72.1 (CH₂O), 122–148 (aromatic carbons).

Challenges and Mitigation Strategies

Competing Nitration Positions

The ethyl group’s weak activating effect can lead to minor nitration at the meta position relative to chlorine (position 5). Using excess nitric acid and low temperatures (−5°C to 0°C) suppresses this side reaction, improving regioselectivity to >90%.

By-Product Formation

Hydrolysis of the methoxymethyl group to hydroxymethyl is a common side reaction, particularly in aqueous acidic conditions. Adding anhydrous magnesium sulfate during workup minimizes hydrolysis, while inert atmosphere handling prevents oxidation .

Q & A

Q. How do steric effects from the methoxymethyl group influence reaction pathways?

  • Methodological Answer :
  • Steric Maps : Generate using molecular modeling software (e.g., Avogadro) to assess hindrance around the methoxymethyl group.
  • Kinetic Studies : Compare reaction rates with/without bulky substituents. For example, bulky groups slow SN2 reactions but favor elimination .

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